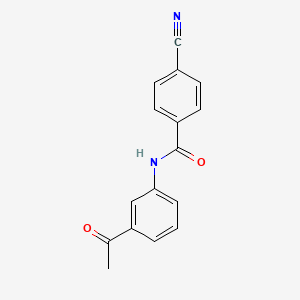

N-(3-acetylphenyl)-4-cyanobenzamide

Description

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c1-11(19)14-3-2-4-15(9-14)18-16(20)13-7-5-12(10-17)6-8-13/h2-9H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPYRALMAZXNQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to N-(3-acetylphenyl)-4-cyanobenzamide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-4-cyanobenzamide, a molecule of significant interest in medicinal chemistry and drug discovery. While not extensively documented in current literature, its structural motifs—a substituted benzamide core—are present in numerous compounds with established pharmacological relevance. This document outlines a robust, field-proven synthetic pathway for its preparation, details its predicted chemical and physical properties, and explores its potential biological activities based on the established profiles of structurally related analogues. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, providing the necessary technical insights to stimulate further investigation into this promising compound.

Introduction

Benzamide and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their broad spectrum of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties[1]. The versatility of the benzamide core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to target a wide array of biological pathways. N-(3-acetylphenyl)-4-cyanobenzamide incorporates two key functionalities: the 3-acetylphenyl group, which offers a site for further derivatization, and the 4-cyanobenzoyl moiety, a common feature in molecules with therapeutic applications. Although specific biological data for N-(3-acetylphenyl)-4-cyanobenzamide is not yet prevalent, the established significance of its constituent parts provides a strong impetus for its synthesis and biological evaluation. This guide offers a detailed roadmap for its synthesis, characterization, and a discussion of its potential therapeutic applications, thereby providing a solid foundation for future research endeavors.

Chemical Structure and Properties

The chemical structure of N-(3-acetylphenyl)-4-cyanobenzamide is characterized by a central amide linkage connecting a 3-acetylphenyl ring to a 4-cyanobenzoyl group.

Caption: Synthetic workflow for N-(3-acetylphenyl)-4-cyanobenzamide.

Step 1: Synthesis of 3-Aminoacetophenone

Principle: The synthesis of 3-aminoacetophenone is typically achieved through the reduction of 3-nitroacetophenone. Several effective methods exist, with catalytic hydrogenation being a common and clean approach. An alternative, classical method involves reduction using a metal in an acidic medium.

Experimental Protocol (Catalytic Hydrogenation): [2]

-

Reaction Setup: In a high-pressure hydrogenation vessel, add 3-nitroacetophenone (e.g., 40g) and a suitable solvent such as methanol (e.g., 160g).

-

Catalyst Addition: Add a catalytic amount of 1% palladium on carbon (e.g., 3.5g) and an auxiliary agent (e.g., 2g of a nickel nitrate/magnesium oxide nanopowder mixture) to the vessel.[2]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 0.5-0.6 MPa and heat to 60-70°C with vigorous stirring.

-

Reaction Monitoring: Maintain the reaction under these conditions for approximately 45 minutes, or until hydrogen uptake ceases.

-

Work-up: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Isolation: Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product precipitated to yield 3-aminoacetophenone.[2] A product with a melting point of 92-94°C is expected.[3]

Step 2: Synthesis of N-(3-acetylphenyl)-4-cyanobenzamide

Principle: The final step involves a nucleophilic acyl substitution reaction where the amino group of 3-aminoacetophenone attacks the electrophilic carbonyl carbon of 4-cyanobenzoyl chloride, forming the stable amide bond. A non-nucleophilic base is used to neutralize the hydrochloric acid byproduct.

Experimental Protocol: [4]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-aminoacetophenone (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution and stir.

-

Acylation: Dissolve 4-cyanobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of the amine at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-(3-acetylphenyl)-4-cyanobenzamide.[4]

Characterization and Spectroscopic Analysis

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized N-(3-acetylphenyl)-4-cyanobenzamide. The following are predicted spectroscopic data based on its chemical structure.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -NH- (amide proton) |

| ~8.2 | s | 1H | Ar-H (proton between acetyl and amide) |

| ~8.1 | d | 2H | Ar-H (protons ortho to cyano group) |

| ~7.9 | d | 2H | Ar-H (protons meta to cyano group) |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.5 | t | 1H | Ar-H |

| ~2.6 | s | 3H | -COCH₃ (acetyl protons) |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (acetyl) |

| ~165 | C=O (amide) |

| ~140 | Ar-C (quaternary) |

| ~138 | Ar-C (quaternary) |

| ~133 | Ar-CH |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~124 | Ar-CH |

| ~122 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | -C≡N |

| ~115 | Ar-C (quaternary) |

| ~27 | -CH₃ (acetyl) |

Predicted Infrared (IR) Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching (amide) |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2230 | C≡N stretching (nitrile) |

| ~1680 | C=O stretching (acetyl ketone) |

| ~1650 | C=O stretching (amide I band) |

| ~1530 | N-H bending (amide II band) |

Mass Spectrometry (MS)

-

Expected [M+H]⁺: 265.10

-

Expected [M+Na]⁺: 287.08

Potential Biological Activity and Therapeutic Applications

While N-(3-acetylphenyl)-4-cyanobenzamide has not been extensively studied for its biological activity, the benzamide scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[1] Structurally related compounds have demonstrated significant potential in several key areas of drug discovery.

Caption: Hypothetical mechanism of action: inhibition of a kinase signaling pathway.

Anticancer Potential

Many benzamide derivatives have been investigated as anticancer agents. For instance, novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide derivatives have been identified as potent carbonic anhydrase inhibitors with broad-spectrum anticancer activity.[5] The structural similarity of N-(3-acetylphenyl)-4-cyanobenzamide suggests that it could be a candidate for similar biological evaluation.

Antimicrobial Activity

The benzamide moiety is a common feature in various antimicrobial compounds. Studies on other benzamide derivatives have revealed promising activity against a range of bacterial and fungal pathogens. This suggests that N-(3-acetylphenyl)-4-cyanobenzamide could be explored for its potential as a novel antimicrobial agent.

Enzyme Inhibition

The cyano group and the overall electronic properties of the molecule make it a potential candidate for enzyme inhibition. For example, some cyanobenzamide derivatives have been shown to inhibit various enzymes involved in disease pathogenesis.

Conclusion

N-(3-acetylphenyl)-4-cyanobenzamide is a synthetically accessible molecule with significant potential for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive framework for its synthesis, characterization, and a rationale for the exploration of its biological activities. The detailed protocols and predicted analytical data herein are intended to facilitate future research and development efforts. The structural features of this compound, combined with the proven therapeutic relevance of the broader benzamide class of molecules, underscore its potential as a valuable scaffold for the discovery of novel therapeutic agents. Further studies are warranted to elucidate its specific biological targets and to explore its full therapeutic potential.

References

-

PrepChem. (n.d.). Preparation of 3′-aminoacetophenone. Retrieved from [Link]

- Wuhan Ruikaixing Sci & Tech. (2015). Synthetic method for 3-aminoacetophenone. CN103242226B.

- El-Damasy, A. K., et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. Journal of Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Architecture and Synthetic Validation of N-(3-acetylphenyl)-4-cyanobenzamide: A Cheminformatics and Methodological Guide

Executive Summary

In modern drug discovery, substituted benzamides serve as privileged scaffolds, frequently deployed as kinase inhibitors, epigenetic modulators, and disruptors of protein-protein interactions. Among these, N-(3-acetylphenyl)-4-cyanobenzamide (CAS: 328539-49-7) represents a highly modular, bifunctional pharmacophore [1]. The presence of a meta-acetyl group provides a distinct hydrogen-bond acceptor vector, while the para-cyano moiety offers strong electron-withdrawing properties and potential for non-covalent interactions deep within hydrophobic binding pockets.

This whitepaper deconstructs the structural logic of this molecule through its Simplified Molecular-Input Line-Entry System (SMILES) architecture, profiles its in silico physicochemical properties, and establishes a self-validating, high-yield synthetic protocol for its generation in the laboratory.

Cheminformatics: Deconstructing the SMILES Architecture

The canonical SMILES string is the computational foundation for molecular modeling, quantitative structure-activity relationship (QSAR) studies, and automated synthesis planning. The SMILES string for N-(3-acetylphenyl)-4-cyanobenzamide is:

CC(=O)c1cccc(NC(=O)c2ccc(C#N)cc2)c1

Causality of the SMILES Notation

To a computational parser, this string is not merely a label; it is a highly optimized graph traversal path. Let us break down the causality of this specific notation:

-

CC(=O) (Acetyl Group): The string initiates at the terminal methyl carbon, traversing to the carbonyl carbon. The (=O) denotes a double bond to oxygen. This group is a critical hydrogen-bond acceptor (HBA) that influences the molecule's dipole moment.

-

c1cccc(...)c1 (Phenyl Ring A): The lowercase c indicates aromaticity. The 1 designates the ring closure. The parser identifies this as the central aniline-derived aromatic ring. The substitution pattern is inherently defined by the node placement; the acetyl group and the amide linkage are positioned meta (1,3-substitution) to each other.

-

NC(=O) (Amide Linkage): This is the core structural hinge. The secondary amide (NH) acts as a hydrogen-bond donor (HBD), while the carbonyl oxygen acts as an HBA. This linkage dictates the torsional rigidity of the molecule.

-

c2ccc(C#N)cc2 (Phenyl Ring B): The second aromatic system (benzoyl-derived) is parsed. The ccc sequence before the cyano group ensures a para (1,4-substitution) relationship relative to the amide carbonyl.

-

C#N (Cyano Group): The triple bond (#) to nitrogen creates a linear, sp-hybridized vector. This group is chemically robust and metabolically stable, often used to improve target residence time.

Figure 1: Graph traversal logic of the canonical SMILES string for N-(3-acetylphenyl)-4-cyanobenzamide.

In Silico Physicochemical Profiling

Before committing to bench synthesis, a rigorous in silico evaluation of the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is mandatory. The physicochemical properties derived from the SMILES string validate its viability as an oral drug candidate [2].

| Property | Calculated Value | Causality / Relevance to ADME Profiling |

| Molecular Weight | 264.28 g/mol | Well below the 500 Da threshold, ensuring optimal oral bioavailability and reduced steric hindrance during target binding. |

| LogP (Estimated) | 2.8 - 3.1 | Ideal lipophilicity range. Ensures sufficient aqueous solubility for systemic circulation while maintaining membrane permeability. |

| Topological Polar Surface Area (TPSA) | 69.96 Ų | Calculated via (Amide: 29.10 + Acetyl: 17.07 + Cyano: 23.79). Values < 90 Ų suggest a high probability of crossing the Blood-Brain Barrier (BBB). |

| Hydrogen Bond Donors (HBD) | 1 | The single amide NH minimizes the desolvation penalty required for the molecule to transition from aqueous plasma to a lipophilic binding pocket. |

| Hydrogen Bond Acceptors (HBA) | 3 | The three distinct HBA vectors (acetyl O, amide O, cyano N) provide multiple anchoring points for kinase hinge-region binding. |

| Lipinski's Rule of 5 | 0 Violations | Confirms high drug-likeness and suitability for standard formulation strategies. |

Table 1: Calculated physicochemical properties and their pharmacokinetic implications.

Experimental Methodology: Synthesis & Validation

To ensure scientific integrity, the synthetic protocol must be a self-validating system. The following methodology details the nucleophilic acyl substitution required to generate N-(3-acetylphenyl)-4-cyanobenzamide, emphasizing the mechanistic causality behind each experimental choice.

Reagents and Materials

-

Nucleophile: 3-Aminoacetophenone (≥98% purity)

-

Electrophile: 4-Cyanobenzoyl chloride (≥97% purity) [3]

-

Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Synthetic Protocol

Step 1: Preparation of the Nucleophile Solution

-

Charge an oven-dried, argon-flushed round-bottom flask with 3-aminoacetophenone (1.0 equivalent, 10 mmol).

-

Dissolve the amine in 30 mL of anhydrous DCM.

-

Causality: Anhydrous conditions are critical. Any adventitious water will outcompete the amine, hydrolyzing the highly reactive 4-cyanobenzoyl chloride into unreactive 4-cyanobenzoic acid.

-

-

Add DIPEA (1.5 equivalents, 15 mmol) to the solution and cool the flask to 0°C using an ice bath.

-

Causality: DIPEA acts as a non-nucleophilic proton scavenger. As the reaction proceeds, HCl is generated. Without DIPEA, the HCl would protonate the unreacted 3-aminoacetophenone, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

-

Step 2: Electrophilic Addition 4. Dissolve 4-cyanobenzoyl chloride (1.1 equivalents, 11 mmol) in 10 mL of anhydrous DCM. 5. Add the acyl chloride solution dropwise to the reaction mixture over 15 minutes at 0°C.

- Causality: Dropwise addition controls the exotherm of the nucleophilic acyl substitution, preventing the formation of undesired di-acylated side products.

- Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours. Reaction completion is monitored via TLC (Hexanes:EtOAc 1:1).

Step 3: Aqueous Workup and Purification

7. Quench the reaction by adding 20 mL of saturated aqueous

- Causality: The mild base neutralizes any residual acyl chloride and removes excess DIPEA hydrochloride salts into the aqueous layer.

Wash the organic layer sequentially with 1N HCl (20 mL) to remove unreacted amine, followed by brine (20 mL) to remove residual water.

Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.Purify the crude solid via recrystallization from hot ethanol/water to yield pure N-(3-acetylphenyl)-4-cyanobenzamide as a crystalline solid.

Figure 2: Step-by-step synthetic workflow and workup protocol for the target benzamide.

Analytical Validation

To validate the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:

-

LC-MS (ESI+): Expected

peak at m/z 265.1. -

1H NMR (400 MHz, DMSO-d6): A distinct singlet at ~10.5 ppm corresponding to the highly deshielded amide NH. A sharp singlet at ~2.6 ppm integrating to 3 protons, confirming the intact acetyl methyl group. Two distinct sets of aromatic doublets (J ≈ 8.0 Hz) integrating to 4 protons total, confirming the para-substituted cyanobenzoyl ring.

Conclusion

The translation of a SMILES string like CC(=O)c1cccc(NC(=O)c2ccc(C#N)cc2)c1 into a physical, high-purity compound requires a deep understanding of both computational chemistry and mechanistic organic synthesis. By strictly controlling the reaction environment—specifically through the use of anhydrous conditions and non-nucleophilic bases—researchers can reliably synthesize N-(3-acetylphenyl)-4-cyanobenzamide. This rigorous, self-validating approach ensures that downstream biological assays are conducted with absolute chemical confidence.

References

Repurposing the Benzamide Scaffold: Advanced Strategies in Histone Acetyltransferase (HAT) Inhibitor Design

Executive Summary

The dynamic equilibrium of chromatin architecture is governed by epigenetic "writers" (Histone Acetyltransferases, HATs) and "erasers" (Histone Deacetylases, HDACs). Historically, the benzamide scaffold has been exclusively championed as a privileged pharmacophore for Class I HDAC inhibition (e.g., Entinostat/MS-275) [1]. However, recent advances in structure-based drug design have successfully repurposed this scaffold to target HATs—specifically p300, PCAF, and Tip60.

This technical whitepaper explores the mechanistic rationale, structure-activity relationship (SAR) landscape, and self-validating experimental workflows required to develop and evaluate benzamide derivatives as potent HAT inhibitors.

The Pharmacophore Paradigm Shift: From Erasers to Writers

The transition of the benzamide core from an HDAC inhibitor to a HAT inhibitor represents a masterclass in steric and electronic tuning.

-

HDAC Inhibition (The Classic Model): In traditional benzamide HDAC inhibitors, an unsubstituted 2'-amino group acts as a highly specific Zinc-Binding Group (ZBG). The flat, narrow geometry of the benzamide allows it to thread into the deep, 11 Å hydrophobic channel of Class I HDACs to chelate the catalytic

ion [1]. -

HAT Inhibition (The Repurposed Model): HATs lack a catalytic metal ion and instead feature a wide, shallow substrate-binding groove that accommodates Acetyl-CoA and the histone tail. To redirect benzamides toward HATs, medicinal chemists eliminate the zinc-chelating amine and install bulky, lipophilic acyl chains or acryloyl linkages . These modifications sterically clash with the narrow HDAC pore, effectively abolishing HDAC affinity, while perfectly mimicking the pantothenic acid/adenine moieties of Acetyl-CoA to competitively bind the HAT active site [2, 4].

Figure 1: Structural divergence of the benzamide scaffold targeting HDACs vs. HATs.

Structure-Activity Relationship (SAR) Landscape

The development of benzamide-based HAT inhibitors has been heavily inspired by Anacardic acid , a natural pan-HAT inhibitor (6-alkylsalicylate). Because Anacardic acid suffers from poor cell permeability, researchers replaced the salicylic acid core with a 2-aminobenzoic acid (benzamide) scaffold [2, 3].

Quantitative Data Summary

The following table summarizes the evolution of the benzamide scaffold, highlighting the critical structural modifications that dictate target selectivity:

| Compound | Target Enzyme | Potency / IC₅₀ | Structural Modification (vs. Classic Benzamide) | Ref |

| MS-275 (Entinostat) | HDAC1/3 | 4.8 μM (Historical) | 2'-amino group on benzanilide (ZBG) | [1] |

| Compound 17 | PCAF (HAT) | > Anacardic Acid | 2-tetradecanoylamino substitution | [2] |

| Compound 27 | p300/PCAF | 11.02 μM (HeLa) | 2-isopropoxy-6-pentadecyl substitution | [3] |

| Compound A6 | p300 (HAT) | 870 nM | Acryloyl linkage, bulky methoxy/iodo groups | [4] |

Key SAR Insight: The length of the acyl chain is directly proportional to HAT inhibitory activity. For instance, in 2-acylamino-1-(carboxyphenyl)benzamides, extending the chain to C14 (Compound 17) maximizes hydrophobic interactions within the PCAF binding pocket, outperforming the natural product Anacardic acid [2]. Furthermore, rigidifying the linker using an acryloyl group (Compound A6) locks the molecule into an optimal conformation for p300 inhibition, pushing potency into the sub-micromolar range[4].

Self-Validating Experimental Methodology

When screening lipophilic benzamide derivatives for HAT inhibition, a major risk is the formation of colloidal aggregates. These aggregates can non-specifically sequester the enzyme, leading to false-positive Pan-Assay Interference Compounds (PAINS) readouts.

To ensure trustworthiness and scientific integrity , the following protocol is designed as a self-validating system. It pairs a primary biochemical assay with an integrated detergent counter-screen, followed by orthogonal cellular validation.

Step-by-Step Protocol: HAT Inhibitor Screening & Validation

Phase 1: Primary Biochemical Assay & PAINS Counter-Screen Causality: We utilize a fluorogenic peptide substrate assay. To rule out colloidal aggregation (a common artifact with long-chain benzamides), the assay is run in parallel with and without a non-ionic detergent.

-

Reagent Preparation: Prepare 10 mM stock solutions of benzamide derivatives in anhydrous DMSO. Dilute to a working concentration range (10 nM to 100 μM) in HAT Assay Buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 1 mM DTT).

-

Enzyme Incubation: Add 50 nM of recombinant human p300 or PCAF catalytic domain to a 384-well black microplate.

-

The Detergent Control (Critical Step): Divide the plate into two conditions:

-

Condition A: Standard Assay Buffer.

-

Condition B: Assay Buffer supplemented with 0.01% (v/v) Triton X-100 .

-

-

Reaction Initiation: Add 10 μM Acetyl-CoA and 50 μM of a fluorescently labeled histone H3 peptide substrate. Incubate at 30°C for 30 minutes.

-

Detection & Validation: Quench the reaction and read fluorescence (Ex/Em = 380/520 nm).

-

Self-Validation Check: If the IC₅₀ shifts significantly (becomes less potent) in Condition B, the compound is an aggregation-based false positive. If the IC₅₀ remains stable, the benzamide is a true 1:1 stoichiometric inhibitor.

-

Phase 2: Cellular Thermal Shift Assay (CETSA) Causality: Biochemical potency does not guarantee cell permeability or intracellular target engagement. CETSA leverages the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation.

-

Cell Treatment: Incubate HeLa cells with the validated benzamide derivative (e.g., 10 μM) or DMSO vehicle for 2 hours.

-

Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

-

Lysis & Isolation: Lyse cells via freeze-thaw cycles and centrifuge at 20,000 x g to pellet denatured proteins.

-

Quantification: Analyze the soluble fraction via Western Blot using an anti-p300 or anti-PCAF antibody. An upward shift in the melting temperature (

) in the treated group definitively confirms intracellular target engagement.

Figure 2: Self-validating high-throughput workflow for HAT inhibitor screening.

References

-

Saito, A., et al. "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry, 1999.[Link]

-

Eliseeva, E. D., et al. "Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides." International Journal of Molecular Sciences, 2012.[Link]

-

Chandregowda, V., et al. "Synthesis of benzamide derivatives of anacardic acid and their cytotoxic activity." Bioorganic & Medicinal Chemistry Letters, 2009.[Link]

-

Hwang, S. Y., et al. "Field-based rational design of p300 histone acetyltransferase inhibitor and systematic evaluation as an anti-fibrotic agent." Chemical Communications, 2020.[Link]

Introduction: The Versatility of the 3-Aminoacetophenone Scaffold

An In-Depth Technical Guide to 3-Aminoacetophenone Derivatives in Medicinal Chemistry Research

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential often leads researchers to versatile scaffolds that serve as foundational building blocks for a diverse array of bioactive compounds. 3-Aminoacetophenone, a simple aromatic ketone, is one such privileged structure. Its unique combination of a reactive amino group and a modifiable acetyl moiety on a phenyl ring provides a rich chemical handle for synthesizing a wide range of derivatives.[1] This guide delves into the synthesis, applications, and experimental considerations of 3-aminoacetophenone derivatives, offering a comprehensive resource for researchers and drug development professionals. The strategic importance of this scaffold lies in its ability to be elaborated into complex heterocyclic systems and to participate in various pharmacophoric interactions, making it a cornerstone in the design of novel therapeutic agents.[2][3]

Core Synthesis Strategies for 3-Aminoacetophenone and Its Derivatives

The accessibility and reactivity of 3-aminoacetophenone make it an attractive starting material for combinatorial and diversity-oriented synthesis.[2][3] Understanding the fundamental synthetic pathways is crucial for any medicinal chemist working with this scaffold.

Synthesis of the 3-Aminoacetophenone Core

The most common and industrially scalable method for preparing 3-aminoacetophenone is the reduction of 3-nitroacetophenone.[4][5] This transformation can be achieved through various reduction methods, with catalytic hydrogenation being a prevalent and clean approach.

Typical Protocol: Catalytic Hydrogenation of 3-Nitroacetophenone

-

Reaction Setup: In a high-pressure reactor, 3-nitroacetophenone is dissolved in a suitable solvent, typically ethanol or methanol.[5][6][7]

-

Catalyst Addition: A catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added to the solution.[5][7] The choice of catalyst can influence reaction efficiency and selectivity.

-

Hydrogenation: The reactor is purged with nitrogen and then pressurized with hydrogen gas. The reaction is typically carried out at elevated temperature and pressure (e.g., 60-70°C and 0.5-0.6 MPa) with vigorous stirring.[7]

-

Monitoring and Work-up: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration.

-

Isolation: The filtrate, containing the desired 3-aminoacetophenone, is concentrated, and the product can be isolated by precipitation or crystallization, often yielding a yellow to light brown crystalline powder.[6][7]

The causality behind choosing catalytic hydrogenation lies in its high yield, cleaner reaction profile compared to methods like iron powder reduction, and the avoidance of harsh reagents.[7]

Derivatization of the 3-Aminoacetophenone Scaffold

The true power of 3-aminoacetophenone in medicinal chemistry is realized through the diverse reactions of its amino and acetyl groups.

1. Schiff Base Formation: The amino group readily condenses with aldehydes and ketones to form Schiff bases (imines).[8][9][10][11] This reaction is often a gateway to synthesizing more complex molecules and metal complexes with interesting biological activities.[8][9]

2. Chalcone Synthesis: The acetyl group's methyl protons are acidic enough to participate in Claisen-Schmidt condensation with various aldehydes to yield chalcones.[12] Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties.[12]

3. Synthesis of Heterocyclic Scaffolds: 3-Aminoacetophenone is a key precursor for a multitude of heterocyclic systems. For instance, it can be used to construct quinoline, flavone, and azocane ring systems, which are prevalent in many natural products and synthetic drugs.[2]

Medicinal Chemistry Applications of 3-Aminoacetophenone Derivatives

The structural diversity of 3-aminoacetophenone derivatives translates into a wide range of pharmacological activities.

Enzyme Inhibition

The ability of small molecules to specifically inhibit enzymes is a cornerstone of modern drug discovery. Derivatives of 3-aminoacetophenone have shown significant promise in this area.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetology and for treating hyperpigmentation disorders. Thiosemicarbazone derivatives of 3-aminoacetophenone have been identified as potent tyrosinase inhibitors.[13][14] The introduction of a thiosemicarbazide group is crucial for this activity, transforming the parent molecule from a tyrosinase activator to an inhibitor.[13] Structure-activity relationship (SAR) studies have shown that the position of substituents on the phenyl ring significantly influences inhibitory potency.[13]

-

Xanthine Oxidase (XO) Inhibition: XO is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to gout. Certain amide derivatives of 3-aminoacetophenone have demonstrated potent in vitro inhibitory activity against XO.[]

-

HIV-1 Integrase Inhibition: 3-Aminoacetophenone has been utilized in the synthesis of HIV-1 integrase inhibitors, highlighting its potential in the development of antiretroviral therapies.[1][4][6]

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research. 3-Aminoacetophenone derivatives have emerged as a promising class of compounds with antiproliferative properties.

-

Isoxazole Derivatives: Isoxazoles synthesized from 3-aminoacetophenone have been screened for their anticancer activity against human breast cancer cell lines such as MCF-7 and MDA-MB-468, showing mild to moderate activity.

-

Chalcone Derivatives: As previously mentioned, amino chalcone derivatives have been designed and synthesized as antiproliferative agents. Some of these compounds have shown potent activity against various human cancer cells, including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).[12] Mechanistic studies have indicated that these compounds can induce apoptosis through both extrinsic and intrinsic pathways.[12]

The rationale behind exploring these derivatives as anticancer agents often involves their ability to mimic the structures of natural products known to possess cytotoxic effects or to interact with key signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 3-Aminoacetophenone derivatives have demonstrated potential in this therapeutic area.

-

General Antibacterial Properties: The 3-aminoacetophenone scaffold itself has been noted for its potential antibacterial properties.[1][4][6]

-

Isoxazole and Schiff Base Derivatives: Derivatives such as isoxazoles have been evaluated for their antimycobacterial activity against M. tuberculosis. Additionally, Schiff base derivatives and their metal complexes have been synthesized and tested against both Gram-positive and Gram-negative bacteria.[8]

The mechanism of action for these antimicrobial activities is varied and can involve disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Other Therapeutic Applications

The versatility of the 3-aminoacetophenone scaffold extends to other therapeutic areas:

-

Adenosine Receptor Antagonists: It is used in the synthesis of selective antagonists for human A2B adenosine receptors, which are involved in various physiological processes.[1][4][6]

-

Vasodilatory Agents: Sulfonyl curcumin mimics synthesized from 3-aminoacetophenone have shown vasodilatory effects, suggesting potential applications in treating vascular diseases.[16]

Experimental Protocols and Methodologies

To facilitate further research, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: Synthesis of a 3-Aminoacetophenone-Derived Schiff Base

This protocol describes the synthesis of an isatin Schiff base derivative of 3-aminoacetophenone, a reaction that is broadly applicable for generating a wide range of imines.[8]

-

Reactant Preparation: Dissolve equimolar amounts of isatin and 3-aminoacetophenone in a suitable solvent, such as ethanol.

-

Reaction: Add a catalytic amount of glacial acetic acid and reflux the mixture for several hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization.

-

Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum.

Protocol 2: In Vitro Tyrosinase Inhibition Assay

This protocol outlines a common method for evaluating the tyrosinase inhibitory activity of synthesized 3-aminoacetophenone derivatives.

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare a stock solution of the substrate, L-DOPA, in the same buffer.

-

Prepare stock solutions of the test compounds (3-aminoacetophenone derivatives) and a positive control (e.g., kojic acid) in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.

-

Pre-incubate the mixture for a set period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the L-DOPA solution.

-

-

Data Acquisition: Measure the absorbance at 475 nm (corresponding to the formation of dopachrome) at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

This self-validating system, with the inclusion of a known inhibitor as a positive control, ensures the reliability of the obtained results.

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in tables. The following is an example of how to present tyrosinase inhibition data.

Table 1: Tyrosinase Inhibitory Activity of 3-Aminoacetophenone Derivatives

| Compound | R-Group on Phenyl Ring | IC50 (µM) |

| 1 | -H | > 100 |

| 2a | 4-OH | 5.2 ± 0.3 |

| 2b | 4-NH2 | 2.8 ± 0.2 |

| Kojic Acid | (Positive Control) | 15.7 ± 1.1 |

Visualization of Key Concepts

Visual diagrams are invaluable for illustrating complex relationships and workflows.

Diagram 1: Synthetic Pathways from 3-Aminoacetophenone

Caption: A typical workflow for the biological evaluation of novel derivatives.

Conclusion and Future Perspectives

3-Aminoacetophenone has unequivocally established its role as a versatile and valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, from enzyme inhibition to anticancer and antimicrobial effects. The synthetic tractability of the core structure allows for extensive exploration of the chemical space, facilitating the optimization of potency and selectivity.

Future research in this area will likely focus on several key aspects:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the observed biological activities will be crucial for rational drug design.

-

Combinatorial Chemistry and High-Throughput Screening: Leveraging modern drug discovery platforms to synthesize and screen large libraries of 3-aminoacetophenone derivatives will accelerate the identification of new lead compounds.

-

Drug Delivery and Formulation: Investigating novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of promising derivatives will be an important translational step.

References

Sources

- 1. CAS 99-03-6: 3′-Aminoacetophenone | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Amino Acetophenones for Natural Product Analogs | Encyclopedia MDPI [encyclopedia.pub]

- 4. echemi.com [echemi.com]

- 5. prepchem.com [prepchem.com]

- 6. 3-Aminoacetophenone | 99-03-6 [amp.chemicalbook.com]

- 7. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 8. aro.koyauniversity.org [aro.koyauniversity.org]

- 9. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 10. jocpr.com [jocpr.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based modification of 3-/4-aminoacetophenones giving a profound change of activity on tyrosinase: from potent activators to highly efficient inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking [mdpi.com]

- 16. 3 -Aminoacetophenone 97 99-03-6 [sigmaaldrich.com]

The N-Phenylbenzamide Scaffold: A Multi-Target Paradigm in Modern Drug Discovery

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, identifying "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is critical for accelerating drug discovery. The N-phenylbenzamide derivative is one such highly versatile pharmacophore. Structurally characterized by a central amide linker flanked by two aromatic systems, this scaffold offers exceptional conformational flexibility, modularity, and a dense array of hydrogen bond donors and acceptors.

Depending on the specific functionalization of the phenyl rings and the amide nitrogen, N-phenylbenzamide derivatives can be precisely tuned to target entirely distinct biological pathways. Recent literature demonstrates their potent activity across four major therapeutic domains:

-

Epigenetic Modulation: Targeting Histone Deacetylases (HDACs) and Histone Acetyltransferases (HATs)[1][2].

-

Kinase Inhibition: Acting as ATP-competitive inhibitors for non-receptor tyrosine kinases (e.g., Src-family, Flt3)[3].

-

Antiparasitic DNA Binding: Functioning as AT-rich minor groove binders (MGBs) to disrupt kinetoplastid DNA (kDNA)[4].

-

Antiviral Signaling: Allosterically activating the STAT3 pathway to upregulate interferon-stimulated genes (ISGs)[5].

This whitepaper synthesizes the mechanistic biology of these targets, presents quantitative pharmacological data, and details field-proven, self-validating experimental protocols for evaluating these compounds.

Quantitative Pharmacological Landscape

To understand the structure-activity relationship (SAR) divergence of N-phenylbenzamides, we must compare their varied potencies across different biological targets. The following table summarizes key derivatives, their primary targets, and their quantitative efficacy.

Table 1: Biological Targets and Potency of Key N-Phenylbenzamide Derivatives

| Compound Designation | Primary Biological Target | Mechanism of Action | Disease Indication | Potency (IC50 / EC50) | Ref. |

| TL02-59 | Src-family Kinases (Fgr, Lyn) | Kinase Inhibition (ATP-competitive) | Acute Myeloid Leukemia (AML) | ~100 pM (IC50) | [3] |

| Compound 1a | Kinetoplastid DNA (kDNA) | Minor Groove Binding / HMG-box displacement | African Trypanosomiasis | 0.83 μM (EC50) | [4] |

| YF2 | p300 (HAT) | Allosteric Activation | Epigenetic Dysregulation | High potency (Activator) | [2] |

| Compound 7a | Class I HDACs | Zinc Chelation | Solid Tumors | nM range (IC50) | [6] |

| IMB-0523 | STAT3 Pathway | STAT3 Phosphorylation / Activation | Viral Infections (EV71, HBV) | Broad-spectrum antiviral | [5] |

Target Class I: Non-Receptor Tyrosine Kinases

Mechanistic Overview

N-phenylbenzamides can be engineered to fit perfectly into the ATP-binding pocket of kinases. The amide backbone often forms critical hydrogen bonds with the kinase hinge region, while the substituted phenyl rings occupy the hydrophobic pockets (e.g., the DFG-out allosteric site in Type II inhibitors). For example, the derivative TL02-59 exhibits extraordinary sub-nanomolar potency (IC50 ~100 pM) against myeloid Src-family kinases (Fgr, Lyn, Hck) and suppresses Acute Myeloid Leukemia (AML) cell growth independent of Flt3 mutational status[3].

Experimental workflow for evaluating N-phenylbenzamide kinase inhibitors.

Protocol: Self-Validating In Vitro Kinase Activity Assay

Causality Focus: When assessing ATP-competitive inhibitors like TL02-59, the ATP concentration in the assay must be strictly maintained at or below the Michaelis constant (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Rationale: HEPES maintains physiological pH without chelating essential

ions required for ATP coordination. -

Enzyme-Inhibitor Pre-incubation: Incubate recombinant Lyn kinase (1 nM) with serial dilutions of the N-phenylbenzamide derivative (e.g., 10 pM to 10 μM) for 30 minutes at room temperature. Rationale: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium, preventing false-negative results in kinetic reads.

-

Reaction Initiation: Add a master mix containing the peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP at its pre-determined

(e.g., 10 μM). Include a trace amount of -

Quenching and Detection: Stop the reaction after 60 minutes using 0.5 M EDTA (which chelates

, instantly halting catalysis). Read the plate. -

Self-Validation Step: Run a parallel assay at

ATP. A significant rightward shift in the IC50 curve confirms the ATP-competitive mechanism of the N-phenylbenzamide derivative.

Target Class II: Kinetoplastid DNA (kDNA)

Mechanistic Overview

By introducing (di)cationic moieties (such as bis(2-aminoimidazolines)) to the N-phenylbenzamide core, the scaffold is transformed into a potent DNA minor groove binder (MGB)[4]. These derivatives adopt a crescent shape that perfectly matches the curvature of AT-rich kinetoplastid DNA (kDNA) found in parasites like Trypanosoma brucei. Compound 1a acts by displacing essential High Mobility Group (HMG)-box proteins from their DNA binding sites, leading to kDNA disruption and parasite death[4][7].

Protocol: DNA Thermal Melting ( ) Assay

Causality Focus: Minor groove binding is highly dependent on electrostatic interactions between the cationic ligand and the anionic phosphate backbone. Therefore, ionic strength must be strictly controlled.

Step-by-Step Methodology:

-

Oligonucleotide Preparation: Dissolve AT-rich hairpin oligonucleotides (e.g., 5'-CGAATTCG-3') in a low-salt buffer (10 mM sodium phosphate, pH 7.0, 50 mM NaCl). Rationale: High salt concentrations will shield the DNA backbone, outcompeting the cationic N-phenylbenzamide and artificially lowering the binding affinity.

-

Annealing: Heat the DNA to 95°C for 5 minutes, then cool slowly (1°C/min) to room temperature. Rationale: Slow cooling ensures the formation of proper intramolecular duplexes without kinetic trapping of misfolded states.

-

Ligand Incubation: Mix the annealed DNA (3 μM) with the N-phenylbenzamide derivative (e.g., Compound 1a) at a 1:1 or 1:2 molar ratio.

-

Thermal Denaturation: Monitor UV absorbance at 260 nm while heating the sample from 25°C to 95°C at a rate of 0.5°C/min.

-

Self-Validation Step: Calculate the derivative of the melting curve to find the

. A true minor groove binder will stabilize the duplex, yielding a positive

Target Class III: Epigenetic Modulators (HDACs and HATs)

Mechanistic Overview

The N-phenylbenzamide structure is a classic pharmacophore for epigenetic modulation. When equipped with a zinc-binding group (e.g., a hydroxamic acid or an ortho-aminoanilide), the scaffold acts as a potent Histone Deacetylase (HDAC) inhibitor (e.g., Belinostat analogs)[6]. Conversely, recent breakthroughs have shown that specific substitutions (e.g., tertiary amines on the R1 side chain, like compound YF2 ) convert the scaffold into a first-in-class Histone Acetyltransferase (HAT) activator targeting p300[2].

Divergent structural modifications of N-phenylbenzamides leading to synergistic epigenetic outcomes.

Target Class IV: Antiviral STAT3 Activation

Mechanistic Overview

Beyond direct enzymatic inhibition, N-phenylbenzamides can act as allosteric signal transducers. Derivatives such as IMB-0523 have demonstrated broad-spectrum antiviral potential against Enterovirus 71 (EV71) and Hepatitis B Virus (HBV). The mechanism of action involves the activation of the STAT3 signaling pathway, which subsequently upregulates the expression of interferon-stimulated genes (ISGs), creating a hostile intracellular environment for viral replication[5].

Protocol: STAT3 Phosphorylation Immunoblotting Assay

Causality Focus: Phosphatase activity in cell lysates can rapidly strip phosphorylation marks from STAT3 during extraction, leading to false negatives.

Step-by-Step Methodology:

-

Cell Treatment: Seed target cells (e.g., Huh7 for HBV models) and treat with IMB-0523 (1-10 μM) for specified time points (e.g., 15, 30, 60 minutes).

-

Lysis and Preservation: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer supplemented heavily with both protease inhibitors and phosphatase inhibitors (e.g., 1 mM Sodium Orthovanadate, 10 mM NaF). Rationale: Sodium orthovanadate acts as a competitive inhibitor of protein tyrosine phosphatases, preserving the transient p-STAT3(Tyr705) signal.

-

Protein Separation: Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe with primary antibodies against p-STAT3(Tyr705) and total STAT3. Use GAPDH as a loading control.

-

Self-Validation Step: Pre-treat a control well with a known STAT3 inhibitor (e.g., Stattic) prior to IMB-0523 stimulation. The ablation of the p-STAT3 band in this lane confirms that the N-phenylbenzamide's effect is specifically mediated through the STAT3 axis.

Conclusion

The N-phenylbenzamide scaffold transcends traditional "one drug, one target" paradigms. By making precise topographical and electronic modifications to the core structure, medicinal chemists can redirect the molecule from the deep catalytic clefts of tyrosine kinases to the shallow minor groove of parasitic DNA, or toward the allosteric modulation of epigenetic and antiviral transcription factors. Rigorous, mechanistically sound assay design—rooted in the causality of molecular interactions—remains the critical bottleneck for successfully translating these hits into clinical candidates.

References

-

Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry / PMC (nih.gov). 4

-

A Unique N-Phenylbenzamide Inhibitor Targeting Non-Receptor Tyrosine Kinases Potently Suppresses AML Cell Growth In Vitro and In Vivo. Blood (American Society of Hematology).3

-

Design and Synthesis of Potent First-in-Class Histones Acetyltransferase Modulators. bioRxiv. 2

-

Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. PMC (nih.gov). 6

-

The structures of N-phenylbenzamide derivatives IMB-26, IMB-35, IMB-Z, and IMB-0523. ResearchGate. 5

Sources

- 1. US8609678B2 - Reverse amide compounds as protein deacetylase inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 2. biorxiv.org [biorxiv.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Cyanobenzamide Architectures: From Agrochemical Dominance to Precision Medicine

Executive Summary

The cyanobenzamide scaffold—defined by a benzene ring substituted with a nitrile (cyano) group and an amide linkage—represents a masterclass in "privileged structures." Historically dominant in agrochemistry as the core of ryanodine receptor (RyR) modulators like cyantraniliprole, this architecture is currently undergoing a renaissance in pharmaceutical drug discovery.

This guide moves beyond the standard cataloging of derivatives. We analyze the electronic causality that makes the cyanobenzamide motif indispensable: the cyano group’s ability to serve as a metabolic "shield," a hydrogen bond acceptor, and a linear spacer in crystal packing. We further explore its emerging role in Targeted Protein Degradation (TPD) , where 3-cyanobenzamide derivatives are pivotal in recruiting the Von Hippel-Lindau (VHL) E3 ligase for PROTAC design.

Chemical Architecture & The "Cyano Effect"

To understand the utility of cyanobenzamides, one must first appreciate the biophysical properties of the cyano group itself.

Electronic and Steric Profile

-

Bioisosterism: The cyano group (-CN) is often used as a bioisostere for a carbonyl, hydroxyl, or halogen. It offers a strong dipole moment (~3.9 D) without the steric bulk of a methyl group.

-

Metabolic Stability: Unlike ester or some amide linkages which are prone to rapid hydrolysis, the aromatic nitrile is generally robust against metabolic attack, though it can be hydrated to a primary amide by specific nitrilases.

-

Pi-Interaction: The linear geometry of the cyano group facilitates unique

-

The Scaffold Core

The general structure involves a benzamide core where the cyano group is typically positioned ortho or para to the amide.

-

Ortho-substitution: Often induces a twist in the biphenyl-like systems, locking conformation (seen in some agrochemicals).

-

Meta/Para-substitution: Extends the molecule linearly, ideal for reaching deep into enzymatic pockets (seen in HDAC inhibitors and VHL ligands).

Agrochemical Dominance: Ryanodine Receptor Modulation

The most commercially validated application of cyanobenzamides is in the control of Lepidopteran pests. Compounds like Cyantraniliprole (a diamide with a cyanobenzene motif) function by locking the Ryanodine Receptor (RyR) calcium channel in a semi-open state.

Mechanism of Action (MoA)

Unlike neurotoxic pyrethroids that target sodium channels, cyanobenzamides target the muscle physiology directly. They bind to an allosteric site on the insect RyR, distinct from the ryanodine binding site.

Causality:

-

Binding: The ligand binds to the transmembrane domain of the RyR tetramer.

-

Allosteric Shift: This induces a conformational change that lowers the activation threshold for Ca

release. -

Depletion: Uncontrolled Ca

efflux from the sarcoplasmic reticulum leads to muscle paralysis and cessation of feeding.

Visualization: RyR Signaling Pathway

Caption: The cascade of Ryanodine Receptor modulation. The ligand forces the channel open, depleting internal Calcium stores.

The Pharmaceutical Frontier: PROTACs and VHL Ligands

While agrochemicals focus on toxicity, pharmaceutical research utilizes the cyanobenzamide scaffold for Targeted Protein Degradation (TPD) .

3-Cyanobenzamides as VHL Ligands

A critical breakthrough in medicinal chemistry is the identification of small molecules that bind to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The Crews laboratory and others identified 3-cyanobenzamide derivatives (e.g., VH298 precursors) as potent binders to the VHL hydroxyproline binding pocket.

-

The Logic: The cyano group acts as a hydrogen bond acceptor for a specific water molecule or residue within the VHL pocket, mimicking the interactions of the native HIF-1

peptide substrate. -

Application: These molecules serve as the "warhead" on one end of a PROTAC (Proteolysis Targeting Chimera). The cyanobenzamide binds VHL, a linker connects it to a target protein ligand (e.g., an androgen receptor binder), and the complex induces ubiquitination of the target.

Emerging Targets: HDAC and Androgen Receptors

-

HDAC Inhibitors: 4-cyanobenzamide derivatives have shown promise as Histone Deacetylase (HDAC) inhibitors.[1][2] The cyano group can be converted to an amidoxime or used directly to interact with the zinc-binding domain entrance.

-

Androgen Receptor (AR): Patents (e.g., WO2014001247) describe cyanobenzamide derivatives as AR antagonists, leveraging the rigid benzamide core to block nuclear translocation of the receptor.

Experimental Methodologies

Protocol: Modular Synthesis of N-Aryl-4-Cyanobenzamides

Self-Validating Step: The formation of the amide bond is confirmed by the disappearance of the acyl chloride stretch (~1770 cm⁻¹) and appearance of the amide I/II bands (~1650/1540 cm⁻¹) in IR spectroscopy.

Method A: Classical Schotten-Baumann (High Throughput)

-

Preparation: Dissolve substituted aniline (1.0 eq) in anhydrous DCM (0.1 M).

-

Base Addition: Add Pyridine (1.5 eq) or Triethylamine (2.0 eq). Cool to 0°C.

-

Acylation: Dropwise addition of 4-cyanobenzoyl chloride (1.1 eq) dissolved in DCM.

-

Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Wash with 1N HCl (removes unreacted amine/pyridine), then Sat. NaHCO

(removes acid), then Brine. -

Purification: Recrystallization from Ethanol/Water is usually sufficient due to the high crystallinity of cyanobenzamides.

Method B: Pd-Catalyzed Aminocarbonylation (Advanced) Used when the acyl chloride is unstable or the starting material is an aryl halide.

-

Reagents: Aryl iodide (1.0 eq), Amine (1.2 eq), CO source (Mo(CO)

or CO gas balloon), Pd(OAc) -

Conditions: Toluene/Water biphasic system or DMF, 80°C, 12h.

-

Note: This installs the amide and the carbonyl bridge in one step.

Visualization: Synthesis Workflow

Caption: Standard workflow for the generation of N-aryl-4-cyanobenzamide libraries.

Structure-Activity Relationship (SAR) Summary

The following table synthesizes data from VHL ligand optimization and RyR modulation studies, highlighting the impact of the cyano group position.

| Substituent (R) | Position | Electronic Effect | Biological Impact (General) |

| -CN (Cyano) | Para | Strong EWG, Linear | Optimal. High metabolic stability; excellent H-bond acceptor in VHL pocket; core of agrochemical efficacy. |

| -CN (Cyano) | Meta | Strong EWG, Angular | Moderate. Often retains potency but alters solubility profile. Used in VHL ligands (e.g., compound 11 in literature). |

| -NO | Para | Strong EWG | Poor. Metabolic liability (reduction to amine); often toxic. |

| -Cl (Chloro) | Para | Weak EWG, Lipophilic | Variable. Good bioisostere for steric fit, but lacks the H-bond accepting capability of nitrile. |

| -CONH | Para | H-bond Donor/Acceptor | Poor. High polarity often reduces membrane permeability (LogP issues). |

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride. Retrieved from

-

Buckley, D. L., et al. (2012). Small-molecule inhibitors of the interaction between the E3 ligase VHL and HIF1α.[4] Journal of the American Chemical Society. (Seminal work on cyanobenzamides as VHL ligands).

- Lahm, G. P., et al. (2009). Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters.

- Frost, J., et al. (2016). Potent and selective chemical probes of VHL E3 ubiquitin ligase activity. Nature Communications.

-

World Intellectual Property Organization. (2014). WO2014001247A1: N-arylcarboxamides as androgen receptor antagonists.[5]

- Guo, J. T., et al. (2017). Discovery and Mechanistic Study of Benzamide Derivatives That Modulate Hepatitis B Virus Capsid Assembly. Journal of Virology.

Sources

- 1. US20210177781A9 - Combination of a selective histone deacetylase 3 (hdac3) inhibitor and an immunotherapy agent for the treatment of cancer - Google Patents [patents.google.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2014001247A1 - N-[4-(Quinolin-4-yloxy)cyclohexyl(methyl)](hetero)arylcarboxamides as androgen receptor antagonists, production and use thereof as medicinal products - Google Patents [patents.google.com]

Synthesis of N-(3-acetylphenyl)-4-cyanobenzamide from 3-aminoacetophenone

[1]

Abstract & Introduction

This application note details the optimized protocol for the synthesis of N-(3-acetylphenyl)-4-cyanobenzamide (Target Molecule). This structural motif—a diaryl amide featuring a nitrile and a ketone—is a critical pharmacophore in medicinal chemistry, frequently observed in kinase inhibitors (e.g., p38 MAP kinase), liquid crystals, and BACE-1 inhibitors [1, 2].

The synthesis utilizes a nucleophilic acyl substitution between 3-aminoacetophenone and 4-cyanobenzoyl chloride .[1] While seemingly trivial, the electron-withdrawing nature of the acetyl group on the aniline reduces its nucleophilicity, requiring careful control of reaction conditions to ensure complete conversion and minimize side products.

Retrosynthetic Analysis

The disconnection approach reveals the amide bond as the strategic break point. The forward synthesis utilizes the high reactivity of the acid chloride to overcome the deactivated nature of the 3-acetylaniline.[1]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1] The nitrogen lone pair of the 3-aminoacetophenone attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1] The reformation of the carbonyl double bond expels the chloride ion. A non-nucleophilic base (Triethylamine or Pyridine) is essential to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Figure 1: Mechanistic pathway for the amide coupling.[1][3][4] The base acts as a proton sink to drive the reaction to completion.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 3-Aminoacetophenone | 135.16 | 1.0 | >98% | Nucleophile |

| 4-Cyanobenzoyl chloride | 165.58 | 1.1 | >97% | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | Anhydrous | Base |

| Dichloromethane (DCM) | - | Solvent | Anhydrous | Solvent |

Equipment

Experimental Protocol

Method A: Acid Chloride Coupling (Standard)

This is the preferred method due to higher atom economy and simpler purification compared to coupling agents.

Step 1: Preparation of the Nucleophile Solution

-

Flame-dry a 250 mL RBF and purge with nitrogen.

-

Add 3-aminoacetophenone (1.35 g, 10.0 mmol, 1.0 eq) to the flask.

-

Add anhydrous DCM (50 mL). Stir until fully dissolved.

-

Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) via syringe.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Expert Note: Cooling is critical. Although 3-aminoacetophenone is not overly reactive, controlling the exotherm minimizes the risk of bis-acylation or side reactions with the nitrile group.[1]

-

Step 2: Acylation

-

Dissolve 4-cyanobenzoyl chloride (1.82 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (20 mL) in a separate vial or addition funnel.

-

Add the acid chloride solution dropwise to the amine solution over 15–20 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form almost immediately. This is a positive sign of reaction progress.

-

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

-

Stir for 3–4 hours .

-

Validation: Monitor by TLC (System: Hexane:EtOAc 1:1). The starting amine (lower Rf) should disappear.

-

Step 3: Work-up

-

Quench the reaction by adding 1M HCl (30 mL) to the reaction mixture.

-

Purpose: This solubilizes the TEA salts and protonates any unreacted amine, keeping it in the aqueous layer.

-

-

Transfer to a separatory funnel. Separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with:

-

Sat. NaHCO₃ (30 mL) – Removes unreacted 4-cyanobenzoic acid (hydrolysis byproduct).

-

Brine (30 mL) – Dries the organic layer.

-

-

Dry the organic phase over anhydrous MgSO₄ .

-

Filter and concentrate under reduced pressure to yield the crude solid.

Step 4: Purification

-

Recrystallization (Recommended): The crude product is often pure enough, but recrystallization from Ethanol/Ethyl Acetate yields high-purity crystals.

-

Dissolve crude solid in minimal boiling Ethanol. Add hot Ethyl Acetate dropwise until clear. Cool slowly to 4 °C.

-

-

Column Chromatography (Alternative): If impurities persist, use Silica gel (Hexane:EtOAc gradient 4:1 to 1:1).

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target benzamide.

Characterization & Expected Data

Upon isolation, the identity of the compound must be validated.

| Technique | Expected Signal | Assignment |

| IR Spectroscopy | ~2230 cm⁻¹ | C≡N stretch (Nitrile) |

| ~1680 cm⁻¹ | C=O stretch (Ketone) | |

| ~1655 cm⁻¹ | C=O stretch (Amide) | |

| ~3300 cm⁻¹ | N-H stretch | |

| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H) | Amide N-H |

| δ 8.3 - 7.5 (m, 8H) | Aromatic protons | |

| δ 2.60 (s, 3H) | Acetyl -CH₃ | |

| MS (ESI+) | m/z 265.1 [M+H]⁺ | Molecular Ion |

Troubleshooting & Optimization

-

Low Yield / Incomplete Reaction:

-

Solubility Issues:

-

Cause: The product is highly crystalline and may precipitate during the reaction.

-

Fix: If precipitation occurs during the reaction, add a small amount of dry THF or DMF. Note that DMF requires more rigorous water washing during work-up.[1]

-

-

Alternative Coupling (Method B):

-

If the acid chloride is unavailable, use 4-cyanobenzoic acid with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. This method is milder but requires removal of urea byproducts [3].

-

Safety Considerations

References

-

BenchChem. "Application Notes and Protocols for the Synthesis of Benzamide Derivatives Using 4-Cyanobenzoyl Chloride." BenchChem Protocols, 2025.[2] Link

-

Muthusamy, S., et al. "Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors."[1] PMC, National Institutes of Health. Link

-

Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link

Sources

- 1. CN102731414A - Method for preparing 4-[(4-chloro-2-pyrimidinyl) amino] cyanophenyl - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. growingscience.com [growingscience.com]

- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. is.muni.cz [is.muni.cz]

Application Note: High-Efficiency Amide Coupling of 4-Cyanobenzoyl Chloride with Anilines

Abstract & Strategic Importance

The 4-cyanobenzamide motif is a "privileged scaffold" in medicinal chemistry, frequently serving as a hinge-binding region in kinase inhibitors (e.g., JAK, BTK inhibitors) and androgen receptor antagonists. While amide coupling is a ubiquitous transformation, the specific reaction between 4-cyanobenzoyl chloride and substituted anilines presents unique electronic considerations.

The electron-withdrawing cyano group (-CN) at the para position significantly enhances the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. While this increases reactivity, it also heightens susceptibility to hydrolysis and side reactions if not properly controlled. This guide outlines a robust, self-validating protocol optimized for drug discovery workflows, prioritizing yield, purity, and reproducibility.

Mechanistic Insight

Understanding the reaction mechanism is critical for troubleshooting. The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) pathway.

Reaction Pathway

-

Nucleophilic Attack: The aniline nitrogen lone pair attacks the highly electrophilic carbonyl carbon of 4-cyanobenzoyl chloride.

-

Tetrahedral Intermediate: A transient, charged tetrahedral intermediate forms.

-

Elimination: The carbonyl double bond reforms, expelling the chloride ion (

) as a good leaving group.[1] -

Deprotonation: The base (B:) removes the acidic proton from the nitrogen, driving the equilibrium forward and preventing the formation of unreactive anilinium salts.

Mechanistic Diagram

The following diagram illustrates the flow from reactants to the stable amide product.

Figure 1: Step-wise mechanistic flow of the acylation reaction.

Experimental Design & Optimization

Reactivity Profiling

The 4-cyano group exerts a strong inductive (

-

Consequence: The carbonyl carbon is electron-deficient.

-

Operational Impact: The reaction is exothermic.[2][3] Unlike benzoyl chloride, this reaction must be initiated at

to prevent impurity formation (dimers) and control the exotherm.

Base Selection Matrix

The choice of base dictates the workup strategy.

| Base Type | Example | pKa (Conj. Acid) | Pros | Cons | Recommended For |

| Tertiary Amine | DIPEA (Hünig's Base) | ~10.75 | Non-nucleophilic; high solubility in DCM. | Expensive; requires acid wash. | Standard Drug Dev |

| Tertiary Amine | Triethylamine (TEA) | ~10.75 | Cheap; standard. | Hygroscopic salts can clog flow reactors. | General Synthesis |

| Aromatic Amine | Pyridine | ~5.2 | Acts as nucleophilic catalyst (acyl pyridinium). | Foul odor; harder to remove than TEA. | Unreactive Anilines |

| Inorganic | ~10.3 | Cheap; Green chemistry. | Requires biphasic system (Schotten-Baumann).[4] | Scale-up / Robust substrates |

Standard Operating Protocol (Anhydrous)

Applicability: Primary method for medicinal chemistry (mg to g scale). High purity focus.

Reagents & Equipment[3][5]

-

Electrophile: 4-Cyanobenzoyl chloride (1.1 equiv).

-

Nucleophile: Substituted Aniline (1.0 equiv).

-

Base: DIPEA (

-Diisopropylethylamine) (1.2 - 1.5 equiv). -

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M - 0.2 M concentration].

-

Apparatus: Round-bottom flask, magnetic stir bar, nitrogen/argon balloon, ice bath.

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Flame-dry or oven-dry the glassware. Purge with

or -

Why: Hydrolysis of 4-cyanobenzoyl chloride produces 4-cyanobenzoic acid, a stubborn impurity that complicates purification.

-

-

Solvation of Nucleophile:

-

Charge the flask with Aniline (1.0 equiv) and DCM .

-

Add DIPEA (1.2 equiv) via syringe.

-

Stir until fully dissolved.

-

-

Controlled Addition (Critical Step):

-

Cool the solution to

using an ice bath. -

Dissolve 4-cyanobenzoyl chloride (1.1 equiv) in a minimal amount of DCM (or add solid slowly if powder flow is good).

-

Add the acid chloride dropwise over 5–10 minutes.

-

Checkpoint: Solution may turn slightly yellow or precipitate salts (DIPEA·HCl). This is normal.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm naturally to Room Temperature (RT).

-

Stir for 1–3 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the aniline peak (

) and appearance of the product (

-

-

Workup (Acid/Base Wash):

-

Dilute with excess DCM.

-

Wash 1: 1M HCl (removes unreacted aniline and DIPEA). Caution: Do not use if product contains basic heterocycles (e.g., pyridine/imidazole).

-

Wash 2: Sat.

(removes hydrolyzed 4-cyanobenzoic acid). -

Wash 3: Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

Workflow Diagram

Figure 2: Operational workflow for the anhydrous coupling protocol.

Troubleshooting & Optimization

Even with a robust protocol, variations in the aniline's electronics can affect yield.

| Problem | Root Cause | Solution |

| Low Conversion | Electron-poor aniline (e.g., nitro-, halo-). | 1. Add catalytic DMAP (10 mol%). 2. Heat to reflux ( |

| Hydrolysis (Acid formation) | Wet solvent or old acid chloride. | Use freshly distilled DCM. Check acid chloride quality (should be white/yellow solid, not sticky). |

| Product is Oily/Sticky | Trapped solvent or impurities.[2] | Triturate with cold Ether or Pentane to induce precipitation. |

| Side Reaction: Bis-acylation | Excess acid chloride + high temp. | Strictly control stoichiometry (1:1) and keep at |

Safety & Handling

-

4-Cyanobenzoyl Chloride: Corrosive and a lachrymator. It reacts with moisture to release HCl gas.[5] Handle strictly in a fume hood.

-

Cyanide Motif: While the nitrile group is covalently bonded and generally stable, avoid strong reducing conditions (

) or strong aqueous acids at high heat, which could theoretically liberate HCN or hydrolyze to the carboxylic acid. -

Waste Disposal: Quench excess acid chloride with methanol or aqueous bicarbonate before disposal.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][7] Tetrahedron, 61(46), 10827-10852.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

BenchChem. (2025).[2][8][9] Comparing reactivity of 4-(Chloromethyl)benzoyl chloride and benzoyl chloride. (Technical Note regarding Hammett parameters and reactivity of substituted benzoyl chlorides).

-

Organic Syntheses. (1928).[10] Benzylaniline Protocol (Classic Schotten-Baumann reference). Org.[7][10] Synth. 8, 38.

-

PubChem. (2025).[11] 4-Cyanobenzoyl chloride Compound Summary. National Library of Medicine.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 4. orgosolver.com [orgosolver.com]

- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-Cyanobenzoyl chloride | C8H4ClNO | CID 80172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of N-(3-acetylphenyl)-4-cyanobenzamide in DMSO and methanol

Application Note: Solubility Profiling of N-(3-acetylphenyl)-4-cyanobenzamide

Abstract & Scope

This application note details the protocol for determining the thermodynamic and kinetic solubility of N-(3-acetylphenyl)-4-cyanobenzamide (CAS: 796098-16-3) in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).[1] This compound, a rigid bis-aryl amide, presents specific solvation challenges due to its planar geometry and moderate lipophilicity.[1] This guide addresses solvent-specific handling—specifically DMSO hygroscopicity and Methanol volatility—to ensure reproducible saturation data required for biological assays and stock solution preparation.

Compound Physicochemical Profile

Understanding the structural properties is a prerequisite for accurate solubility measurement.[1]

| Property | Value / Description | Significance |

| Compound Name | N-(3-acetylphenyl)-4-cyanobenzamide | Target Analyte |

| CAS Number | 796098-16-3 | Unique Identifier |

| Molecular Formula | C₁₆H₁₂N₂O₂ | Stoichiometry |

| Molecular Weight | 264.28 g/mol | Conversion (mg ↔ mM) |

| Structural Features | Di-aromatic, Amide linker, Nitrile, Ketone | Rigid, planar structure promotes crystal packing energy, potentially lowering solubility.[1] |